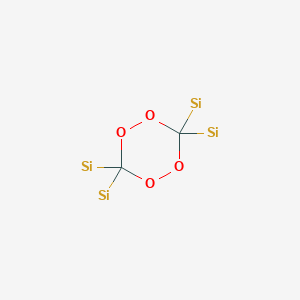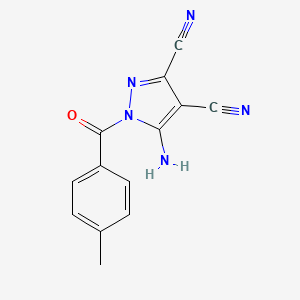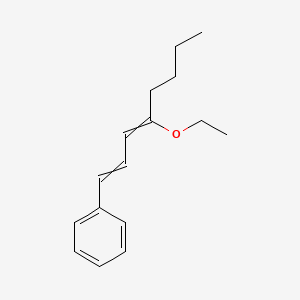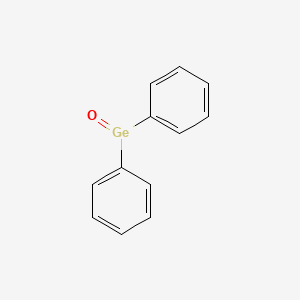
Oxo-diphenyl-germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo-diphenyl-germane is an organogermanium compound with the chemical formula (C₆H₅)₂GeO It is a derivative of germane, where two phenyl groups and one oxo group are bonded to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions
Oxo-diphenyl-germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with water or a hydroxide source under controlled conditions. The reaction typically proceeds as follows:
(C6H5)2GeCl2+H2O→(C6H5)2GeO+2HCl
Another method involves the oxidation of diphenylgermane using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
化学反应分析
Types of Reactions
Oxo-diphenyl-germane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound back to diphenylgermane or other lower oxidation state derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce diphenylgermane.
科学研究应用
Oxo-diphenyl-germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which oxo-diphenyl-germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and interactions within biological systems.
相似化合物的比较
Similar Compounds
Diphenylgermane: Lacks the oxo group, making it less reactive in certain chemical reactions.
Triphenylgermane: Contains an additional phenyl group, altering its chemical properties and reactivity.
Oxo-diphenyl-silane: Similar structure but with silicon instead of germanium, leading to different chemical behavior.
Uniqueness
Oxo-diphenyl-germane is unique due to the presence of both phenyl and oxo groups bonded to germanium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
3430-85-1 |
|---|---|
分子式 |
C12H10GeO |
分子量 |
242.84 g/mol |
IUPAC 名称 |
oxo(diphenyl)germane |
InChI |
InChI=1S/C12H10GeO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI 键 |
JRAFHMKMQLDLKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge](=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
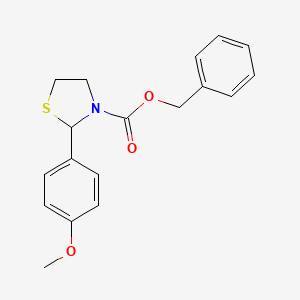
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)

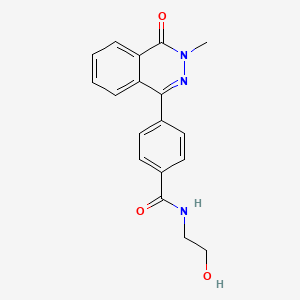
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)

![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
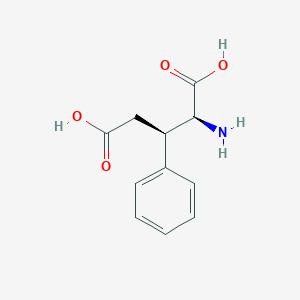
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
